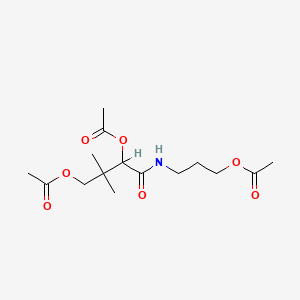
N,N-dibromobenzenesulfonamide
Overview
Description
N,N-Dibromobenzenesulfonamide is an organosulfur compound that contains a sulfonamide group bonded to a benzene ring, with two bromine atoms attached to the nitrogen atoms. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibromobenzenesulfonamide can be synthesized through the bromination of benzenesulfonamide. The process involves the reaction of benzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds at room temperature, yielding this compound in high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or distillation techniques to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibromobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can add to olefins, forming β-bromosulfonamides.
Cyclization Reactions: β-Bromosulfonamides formed from addition reactions can be cyclized to produce N-sulfonylaziridines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide) for cyclization reactions and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions with this compound include β-bromosulfonamides and N-sulfonylaziridines. These products are valuable intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
N,N-Dibromobenzenesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-dibromobenzenesulfonamide involves the formation of reactive intermediates, such as bromonium ions, during its reactions. These intermediates facilitate the addition or substitution reactions, leading to the formation of the desired products. The compound’s reactivity is attributed to the presence of the bromine atoms, which are highly electrophilic and can readily participate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dichlorobenzenesulfonamide: Similar to N,N-dibromobenzenesulfonamide but with chlorine atoms instead of bromine.
N,N-Diiodobenzenesulfonamide: Contains iodine atoms instead of bromine.
N-Bromosuccinimide: Another brominating agent used in organic synthesis.
Uniqueness
This compound is unique due to its high reactivity and selectivity in bromination reactions. Compared to its chlorinated and iodinated counterparts, it offers a balance of reactivity and stability, making it a preferred reagent in many synthetic applications .
Properties
IUPAC Name |
N,N-dibromobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPURYEWXIAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461038 | |
| Record name | N,N-dibromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-05-6 | |
| Record name | N,N-dibromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol](/img/structure/B1609685.png)






![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)





